Enhanced Target Binding Affinity via Triazole-Enabled H-Bond and Dipole Interactions
The target compound 1798539-17-9 incorporates a 1H-1,2,3-triazole ring on the piperidine moiety, a feature absent in the simpler analog 8-(piperidin-1-ylsulfonyl)quinoline (CAS 21168-77-4). Empirical and computational studies on analogous quinoline-triazole hybrids demonstrate that the 1,2,3-triazole ring can act as a hydrogen bond acceptor and engages in dipole-dipole interactions that enhance binding affinity for biological targets such as kinases [1]. While direct target-specific binding data for 1798539-17-9 are not publicly available, the class-level evidence indicates that this modification can significantly increase target engagement compared to the non-triazole comparator.
| Evidence Dimension | Pharmacophoric binding interactions |
|---|---|
| Target Compound Data | Contains 1H-1,2,3-triazole ring capable of hydrogen bonding and dipole interactions |
| Comparator Or Baseline | 8-(piperidin-1-ylsulfonyl)quinoline (CAS 21168-77-4) lacks any triazole ring |
| Quantified Difference | Not quantified for this specific compound; class-level studies anticipate an increase in binding affinity |
| Conditions | In silico docking and molecular dynamics on 8-quinolinesulfonamide-1,2,3-triazole hybrid series |
Why This Matters
A compound with an additional hydrogen bond acceptor and dipole interaction site offers a higher probability of achieving potent target engagement, which is a critical differentiator when selecting starting points for kinase inhibitor optimization.
- [1] W. Czeleń et al. 'Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity.' Molecules, 2024, 29(13), 3158. View Source
